2,4-Difluoro-3-methoxybenzoyl chloride
Description
Contextualization within Acyl Halide Chemistry and Aromatic Systems
Significance of Benzoyl Chlorides as Electrophiles
Benzoyl chlorides are a class of acyl chlorides that serve as highly effective acylating agents in organic chemistry. wikipedia.org Their significance lies in the high electrophilicity of the carbonyl carbon, which is bonded to an electronegative oxygen atom and a chlorine atom. This polarization makes the carbonyl carbon highly susceptible to attack by nucleophiles. The general mechanism for reactions involving benzoyl chlorides is nucleophilic acyl substitution. libretexts.orgpearson.com This two-step process begins with the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. youtube.com This reactivity allows for the efficient synthesis of a variety of derivatives, including esters (from reactions with alcohols), amides (from reactions with amines), and benzophenones (from Friedel-Crafts acylation with aromatic compounds). wikipedia.org
Role of Fluorine and Methoxy (B1213986) Substituents in Modulating Reactivity and Selectivity
The reactivity of a benzoyl chloride is profoundly influenced by the nature and position of substituents on the aromatic ring. stackexchange.comlibretexts.org In 2,4-Difluoro-3-methoxybenzoyl chloride, the fluorine and methoxy groups exert competing electronic effects that fine-tune the electrophilicity of the carbonyl carbon.
The specific substitution pattern in this compound places these competing effects in a delicate balance, ultimately determining the compound's precise reactivity profile.
Structural Features and Electronic Influences on Reactivity
Electronic Effects of Fluoro and Methoxy Groups on the Carbonyl Center
The net electronic effect on the carbonyl carbon of this compound is a composite of the inductive and resonance effects of all three substituents.
Fluorine atoms (at C2 and C4): Both fluorine atoms exert strong inductive electron withdrawal (-I), which significantly increases the electrophilicity of the carbonyl carbon. This effect makes the acyl chloride more susceptible to nucleophilic attack.
The combined influence of two powerfully withdrawing fluorine atoms generally outweighs the effect of the single methoxy group, leading to a highly activated carbonyl center that is more reactive than unsubstituted benzoyl chloride.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Impact on Carbonyl Electrophilicity |
|---|---|---|---|---|
| Fluoro | C2 (ortho) | Strongly withdrawing | Weakly donating | Increase |
| Fluoro | C4 (para) | Strongly withdrawing | Weakly donating | Increase |
| Methoxy | C3 (meta) | Withdrawing | Donating (less influential at meta) | Slight Decrease/Neutral |
Steric Considerations in Nucleophilic Acyl Substitution
Steric hindrance can play a crucial role in determining the rate of nucleophilic acyl substitution reactions. libretexts.orgyoutube.com Bulky groups near the reaction center can impede the approach of the nucleophile to the electrophilic carbonyl carbon. chemistrysteps.com
In this compound, the substituent at the C2 position (ortho to the carbonyl group) is a fluorine atom. Fluorine has a relatively small van der Waals radius compared to other halogens or larger alkyl groups. Therefore, the steric hindrance presented by the ortho-fluoro substituent is generally considered minimal and is unlikely to significantly inhibit the approach of most nucleophiles. The substituents at the C3 and C4 positions are too distant to exert any meaningful steric effect on the carbonyl center. Consequently, the reactivity of this compound is primarily dictated by the electronic effects of its substituents rather than by steric factors. libretexts.org
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYMWQNLWOAEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Difluoro 3 Methoxybenzoyl Chloride
Strategies for the Preparation of Substituted Benzoyl Chlorides
The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental transformation in organic synthesis. vaia.com For a substituted aromatic system like 2,4-Difluoro-3-methoxybenzoyl chloride, the strategies involve not only the final chlorination step but also the carefully planned synthesis of its direct precursor, 2,4-Difluoro-3-methoxybenzoic acid.
Classic Chlorination Reagents and Conditions (e.g., SOCl₂, PCl₃, Oxalyl Chloride)
The most common route to acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent. masterorganicchemistry.com Several classic reagents are widely employed for this purpose, each with distinct advantages and reaction conditions.
Thionyl Chloride (SOCl₂) : This is a frequently used reagent for converting carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is subsequently displaced by a chloride ion. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. masterorganicchemistry.com Often, a catalyst such as N,N-dimethylformamide (DMF) is added to facilitate the reaction. pjoes.com A typical procedure involves refluxing the carboxylic acid with an excess of thionyl chloride. google.comprepchem.com
Phosphorus Chlorides (PCl₃ and PCl₅) : Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective for this transformation. atamanchemicals.comprepchem.com When reacting benzoic acid with PCl₅, the reaction can be energetic, producing hydrochloric acid and phosphoryl chloride (POCl₃) as byproducts alongside the desired benzoyl chloride. atamanchemicals.comprepchem.com The intermediacy of mixed carboxylic-dichlorophosphoric anhydrides has been proposed when using phosphoryl chloride for acylations. uni-stuttgart.de
Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is another highly effective reagent, often used under milder conditions than SOCl₂ or PCl₅. prepchem.com The reaction with a carboxylic acid produces the acyl chloride along with gaseous byproducts carbon dioxide, carbon monoxide, and hydrogen chloride, which makes work-up straightforward. orgsyn.org This method is particularly useful for preparing acid-sensitive acyl chlorides. organic-chemistry.org
| Chlorinating Reagent | Typical Byproducts | Common Conditions | Key Advantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Reflux, often with catalytic DMF | Gaseous byproducts simplify purification. masterorganicchemistry.com |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Often performed neat or in an inert solvent. atamanchemicals.com | Highly reactive and effective. |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Inert solvent (e.g., benzene (B151609), CH₂Cl₂) at or below room temperature. prepchem.comorgsyn.org | Mild conditions, gaseous byproducts. orgsyn.org |
Precursor Synthesis Routes (e.g., from Carboxylic Acids and Nitriles)
From Carboxylic Acids: The direct precursor, 2,4-Difluoro-3-methoxybenzoic acid, can be synthesized through multi-step sequences starting from more readily available fluorinated compounds. One patented method starts from tetrafluorophthalic acid. google.com This process involves a sequence of defluorination hydroxylation, acidification, and decarboxylation to create the core hydroxybenzoic acid structure, followed by methylation to introduce the methoxy (B1213986) group. google.com Finally, acylation with a chlorinating agent like thionyl chloride yields the target benzoyl chloride. google.com
From Nitriles: Aromatic nitriles can also serve as precursors to benzoyl chlorides. The synthesis generally involves two stages:
Hydrolysis: The nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH). This is a standard transformation, often achieved under acidic or basic conditions.
Chlorination: The resulting carboxylic acid is then converted to the acyl chloride using one of the classic reagents described in section 2.1.1.
For example, a synthetic route for 2,4-dichloro-3,5-difluorobenzoic acid starts from 4-chloro-3,5-difluorobenzonitrile, which undergoes hydrolysis, nitration, reduction, and chlorination via a diazotization reaction to yield the desired substituted benzoic acid. researchgate.net A similar strategic approach could be adapted for the synthesis of the 2,4-Difluoro-3-methoxybenzoic acid precursor.
Regioselective Functionalization Approaches
Achieving the specific 2,4-difluoro-3-methoxy substitution pattern on the benzene ring requires precise control over the reaction sequence, a concept known as regioselectivity. The synthetic routes to the precursor acid are designed to install the fluoro and methoxy groups at the desired positions.
One documented synthesis of the related 2,4-difluoro-3-hydroxybenzoic acid starts with 3,4,5-trifluoronitrobenzene. google.com The process involves a series of regioselective steps:
Methoxylation: Reaction with sodium methoxide (B1231860) selectively displaces one of the fluorine atoms.
Reduction: The nitro group is reduced to an amine.
Bromination: A bromine atom is introduced at a specific position relative to the existing substituents.
Deamination: The amino group is removed.
Cyanation: The bromine is replaced with a nitrile group.
Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid, and the methoxy group is demethylated to a hydroxyl group, yielding the final precursor. google.com
Another approach starts from tetrafluorophthalic acid, where defluorination and hydroxylation reactions are controlled to introduce a hydroxyl group at the desired position before methylation and conversion to the final product. google.com These multi-step pathways highlight the importance of strategic functional group interconversions to achieve the correct isomer.
Modern and Sustainable Synthetic Approaches
Recent advances in chemical synthesis have focused on developing safer, more efficient, and environmentally friendly processes. These modern approaches are increasingly being applied to the synthesis of reactive intermediates like acyl chlorides.
Flow Chemistry and Continuous Processing for Acyl Chlorides
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of acyl chlorides, particularly in terms of safety and efficiency. acs.org
One innovative flow process involves the in situ generation of phosgene (B1210022) (COCl₂), a highly toxic but effective chlorinating agent, from the photochemical oxidation of chloroform (B151607) (CHCl₃). acs.org The generated phosgene is immediately consumed in the flow system to convert carboxylic acids into acyl chlorides, minimizing the risks associated with storing and handling toxic gas. acs.orgacs.org This method is applicable to a wide variety of carboxylic acids. acs.org
Another continuous-flow method utilizes bis(trichloromethyl)carbonate (BTC), a safer, solid phosgene equivalent. researchgate.net In this process, a solution of a carboxylic acid (e.g., 2,4-dichloro-5-fluorobenzoic acid) is rapidly mixed with BTC in a flow reactor, leading to the efficient in situ formation of the highly reactive acyl chloride, which can then be used immediately in a subsequent reaction. researchgate.netresearchgate.net
Advantages of Flow Chemistry for Acyl Chloride Synthesis:
Enhanced Safety: Enables the on-demand generation and immediate use of hazardous reagents like phosgene. acs.org
Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control of highly exothermic reactions.
Increased Efficiency: Short reaction times and high conversions are often achieved. researchgate.net
Scalability: Processes can be scaled up by running the system for longer periods or by using multiple reactors in parallel.
Green Chemistry Principles in Acyl Chloride Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. The synthesis of acyl chlorides can be made more sustainable by adhering to these principles.
Use of Safer Reagents: Replacing highly toxic reagents like phosgene gas with solid equivalents like bis(trichloromethyl)carbonate (BTC) improves operational safety. researchgate.net
Use of Greener Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane. Research is ongoing to replace these with more environmentally benign alternatives. tandfonline.com For example, the bio-based solvent Cyrene™ has been successfully used as a replacement for dipolar aprotic solvents in reactions involving acid chlorides, such as amide synthesis. rsc.org
Waste Reduction: The in situ generation of reagents and telescoping of reaction sequences in continuous flow processes can significantly reduce waste generation compared to traditional batch methods. rsc.org Furthermore, purification methods that avoid large volumes of solvents, such as reactive distillation, can also contribute to a greener process. google.compatsnap.com
| Green Chemistry Principle | Application in Acyl Chloride Synthesis |
|---|---|
| Prevention | Designing syntheses to minimize byproduct formation. |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with bio-based alternatives like Cyrene™. rsc.org |
| Design for Energy Efficiency | Using continuous flow processing to improve heat transfer and reduce energy consumption. acs.org |
| Use of Renewable Feedstocks | Employing bio-based solvents derived from renewable sources. rsc.org |
| Inherently Safer Chemistry for Accident Prevention | On-demand, in situ generation of hazardous reagents like phosgene in flow reactors. acs.org |
Catalytic Methods in Benzoyl Chloride Formation
The synthesis of benzoyl chlorides, including this compound, has traditionally relied on stoichiometric chlorinating agents. However, the development of catalytic methods offers significant advantages in terms of efficiency, selectivity, and milder reaction conditions. These advanced methodologies often employ transition metal catalysts or organocatalysts to facilitate the transformation of carboxylic acids or their derivatives into the corresponding acyl chlorides.
Catalytic approaches are pivotal in modern organic synthesis, providing pathways that minimize waste and enhance atom economy. In the context of benzoyl chloride formation, catalysts are instrumental in activating the carboxylic acid group or facilitating the carbonylation of aryl precursors.
One of the most well-established catalytic systems involves the use of N,N-dimethylformamide (DMF) in conjunction with oxalyl chloride or thionyl chloride. chemicalbook.comwikipedia.org In this process, DMF acts as a catalyst by forming a reactive Vilsmeier reagent in situ, which then efficiently converts the carboxylic acid to the acyl chloride. wikipedia.org This method is widely applicable and known for its mild conditions and high yields.
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of benzoyl chlorides via carbonylation reactions. ethernet.edu.etacs.org These methods typically involve the palladium-catalyzed carbonylation of aryl halides or triflates. The use of sterically demanding phosphine (B1218219) ligands has been shown to facilitate the reductive elimination step, leading to the formation of the desired acid chloride. acs.org This approach is notable for its ability to construct the acyl chloride functionality directly from aryl precursors.
Furthermore, iron chlorides have been utilized as catalysts in the reaction of benzotrichlorides with benzoic acids to produce benzoyl chlorides. atamanchemicals.comgoogle.com This method represents an alternative pathway that does not start from the corresponding carboxylic acid of the desired benzoyl chloride.
While specific catalytic data for the synthesis of this compound is not extensively detailed in publicly available literature, the general principles of catalytic benzoyl chloride formation are applicable. The electronic properties of the fluorinated and methoxy-substituted benzene ring would influence the reactivity of the starting material, potentially requiring optimization of the catalytic system.
Below is a summary of representative catalytic systems used in the formation of benzoyl chlorides, which are, in principle, applicable to the synthesis of this compound.
| Catalyst System | Starting Material | Reagent | Key Features |
|---|---|---|---|
| N,N-dimethylformamide (DMF) | Carboxylic Acid | Oxalyl chloride or Thionyl chloride | Forms a reactive Vilsmeier reagent; proceeds under mild conditions with high yields. chemicalbook.comwikipedia.org |
| Palladium complexes with phosphine ligands (e.g., PtBu3) | Aryl Iodide | Carbon Monoxide (CO) | Allows for the direct carbonylative synthesis of acid chlorides from aryl halides. acs.org |
| Iron(III) chloride (FeCl3) or Zinc chloride (ZnCl2) | Benzotrichloride (B165768) and Benzoic Acid | - | Catalyzes the reaction between a benzotrichloride and a benzoic acid. atamanchemicals.comgoogle.com |
The development of novel catalytic systems continues to be an active area of research, with the goal of achieving more sustainable and efficient syntheses of valuable chemical intermediates like this compound.
Chemical Reactivity and Mechanistic Investigations of 2,4 Difluoro 3 Methoxybenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
2,4-Difluoro-3-methoxybenzoyl chloride, as a derivative of carboxylic acid, readily engages in nucleophilic acyl substitution reactions. pearson.comlibretexts.org These reactions are fundamental to its utility in organic synthesis, allowing for the formation of various functional groups such as esters and amides. The high reactivity of the acyl chloride functional group is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. pearson.comlibretexts.org
The reactions of this compound with nucleophiles proceed through a characteristic two-step mechanism known as nucleophilic addition-elimination. chemistrystudent.commasterorganicchemistry.com
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.ukchemguide.co.uk This initial attack breaks the carbon-oxygen π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. youtube.com The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group due to its stability as a weak base, is expelled. youtube.comkhanacademy.org This step regenerates the carbonyl group and results in the final substitution product. libretexts.orgyoutube.com If the nucleophile was neutral (e.g., water, alcohol, or amine), a final deprotonation step occurs to yield the neutral product and hydrogen chloride. libretexts.orgsavemyexams.com
This addition-elimination pathway is the common mechanistic route for the conversion of acyl chlorides into other carboxylic acid derivatives. masterorganicchemistry.com
This compound reacts vigorously with a variety of nucleophiles to form new acyl compounds. These reactions typically result in the substitution of the chloride with the nucleophilic moiety.
Alcohols: In the presence of an alcohol (R-OH), the compound undergoes esterification. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon to form an ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk The reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com
Phenols: Similar to alcohols, phenols react to form phenyl esters. The reaction with phenols can be slower than with aliphatic alcohols. To increase the reaction rate, the phenol (B47542) is often deprotonated with a base (like sodium hydroxide) to form a more nucleophilic phenoxide ion before the addition of the acyl chloride. savemyexams.com
Amines: The reaction with ammonia, primary amines (R-NH₂), or secondary amines (R₂-NH) yields amides. The nitrogen atom of the amine serves as the nucleophile. libretexts.org These reactions are generally rapid and exothermic. Two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride formed, producing an ammonium (B1175870) salt. chemistrystudent.com
Hydrides: While specific data on this compound with hydride reagents is limited, acyl chlorides generally can be reduced. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) typically reduce acyl chlorides all the way to primary alcohols. This occurs through an initial nucleophilic acyl substitution to form an aldehyde intermediate, which is then immediately reduced further via nucleophilic addition. The use of a less reactive, bulkier hydride source such as lithium tri-tert-butoxyaluminum hydride can often stop the reaction at the aldehyde stage.
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alcohol | Ethanol (CH₃CH₂OH) | Ester |
| Phenol | Phenol (C₆H₅OH) | Phenyl Ester |
| Primary Amine | Methylamine (CH₃NH₂) | N-Substituted Amide |
| Hydride | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |
The substituents on the aromatic ring—two fluorine atoms and one methoxy (B1213986) group—play a critical role in modulating the reactivity of the carbonyl carbon. stackexchange.com Their effects are a combination of inductive and resonance phenomena.
Fluorine Substituents: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). msu.edu This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This withdrawal of electrons increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. libretexts.org While halogens also have an electron-donating resonance effect (+R effect), their inductive effect is dominant in influencing reactivity for acyl substitution. libretexts.org The presence of two fluorine atoms significantly enhances the electrophilicity of the carbonyl center compared to an unsubstituted benzoyl chloride.
Methoxy Substituent: The methoxy group (-OCH₃) has a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but it is strongly electron-donating through resonance (+R or +M effect) because the oxygen's lone pairs can be delocalized into the aromatic ring. stackexchange.commsu.edu Generally, for substituents like methoxy, the resonance effect dominates and increases the electron density of the ring, particularly at the ortho and para positions. libretexts.org This electron donation can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted ring, thereby reducing the reaction rate. researchgate.net
Carbonyl Reactivity and Related Transformations
Beyond standard nucleophilic acyl substitution, the electrophilic nature of this compound allows it to participate in various carbon-carbon bond-forming reactions, notably in the synthesis of complex ketone structures.
The Suzuki-Miyaura cross-coupling reaction provides a powerful method for ketone synthesis by coupling acyl chlorides with organoboron compounds, such as boronic acids or their esters. nih.govmdpi.com This palladium-catalyzed reaction, known as acylative Suzuki coupling, is an effective alternative to traditional methods like Friedel-Crafts acylation. mdpi.com
The general catalytic cycle involves:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form an acyl-Pd(II) complex.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. This step typically requires a base.
Reductive Elimination: The acyl and organic groups on the palladium complex couple and are eliminated, forming the ketone product and regenerating the Pd(0) catalyst. scirp.org
This methodology is highly chemoselective and tolerates a wide range of functional groups on both the acyl chloride and the boronic acid. nsf.gov For instance, various arylboronic acids can be coupled with substituted benzoyl chlorides to produce the corresponding benzophenone (B1666685) derivatives in high yields. nih.govresearchgate.net
Table 2: Examples of Acylative Suzuki-Miyaura Coupling for Ketone Synthesis
| Acyl Chloride | Boronic Acid | Catalyst/Base | Product |
|---|---|---|---|
| Benzoyl chloride | Phenylboronic acid | Pd(0) complex / K₂CO₃ | Benzophenone |
| 4-Nitrobenzoyl chloride | Phenylboronic acid | NHC-Pd(II) complex / K₂CO₃ | 4-Nitrobenzophenone |
| Benzoyl chloride | 4-Methylphenylboronic acid | NHC-Pd(II) complex / K₂CO₃ | 4-Methylbenzophenone |
Data based on reactions of analogous benzoyl chlorides. nih.gov
This compound can serve as an acylating agent in Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. organic-chemistry.orgnih.gov The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.orgmasterorganicchemistry.com
The mechanism involves the following steps:
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). numberanalytics.com
Electrophilic Attack: The electron-rich aromatic substrate attacks the acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.com
Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. masterorganicchemistry.com
The regioselectivity of the acylation on the aromatic substrate is governed by the electronic properties of its existing substituents. alexandonian.com Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. uomustansiriyah.edu.iqstudymind.co.uk The product of a Friedel-Crafts acylation is a ketone, which is less reactive than the starting aromatic substrate, thus preventing further acylation reactions. organic-chemistry.orglibretexts.org
Chemo- and Regioselective Transformations of the Acyl Chloride Functionality
The acyl chloride group is a highly reactive functional group, susceptible to attack by a wide range of nucleophiles. The chemo- and regioselectivity of these transformations are dictated by the electronic properties of the substituents on the aromatic ring and the nature of the attacking nucleophile.
In the case of this compound, the fluorine atoms act as strong electron-withdrawing groups through their inductive effect, which enhances the electrophilicity of the carbonyl carbon. Conversely, the methoxy group is an electron-donating group through resonance, which can partially mitigate the electron-withdrawing effects of the fluorine atoms. This electronic tug-of-war influences the reactivity of the acyl chloride.
Reactions with nucleophiles such as amines and alcohols are expected to proceed readily to form the corresponding amides and esters. The primary site of reaction will be the highly electrophilic carbonyl carbon of the acyl chloride. Due to the activating nature of the acyl chloride, these reactions can often be performed under mild conditions.
For instance, the reaction with a primary amine, such as aniline, would be expected to chemoselectively yield N-phenyl-2,4-difluoro-3-methoxybenzamide. Similarly, reaction with an alcohol like methanol (B129727) would produce methyl 2,4-difluoro-3-methoxybenzoate. In these transformations, the acyl chloride functionality is the exclusive site of reaction, demonstrating high chemoselectivity.
Regioselectivity becomes a more pertinent consideration in reactions involving the aromatic ring itself, such as Friedel-Crafts acylation, where the benzoyl chloride acts as the acylating agent. However, when considering the transformations of the acyl chloride functionality, the primary focus remains on its direct reactions with nucleophiles.
Solvolysis Mechanisms and Kinetic Studies
The solvolysis of benzoyl chlorides—their reaction with a solvent that also acts as the nucleophile—is a classic example of nucleophilic acyl substitution and has been extensively studied to elucidate the spectrum of reaction mechanisms, ranging from concerted (SN2-like) to stepwise (SN1-like) pathways. researchgate.netrsc.org The preferred pathway is highly dependent on the substituents on the aromatic ring, the nature of the solvent, and the temperature.
In weakly nucleophilic but strongly ionizing solvents, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)), the solvolysis of benzoyl chlorides is more likely to proceed through a dissociative or SN1-like mechanism. researchgate.netrsc.org These solvents are adept at stabilizing charged intermediates but are poor nucleophiles, thus favoring the unimolecular cleavage of the carbon-chlorine bond to form an acylium ion intermediate.
The hallmark of the SN1 mechanism in the solvolysis of benzoyl chlorides is the formation of a discrete acylium ion (ArCO+) intermediate. nih.gov This intermediate is planar and highly electrophilic. The formation of this cation is the rate-determining step in an SN1 solvolysis.
The stability of the acylium ion is a critical factor. Electron-donating groups on the aromatic ring stabilize the positive charge through resonance and/or induction, thus accelerating the rate of solvolysis via an SN1 pathway. Conversely, electron-withdrawing groups destabilize the acylium ion, slowing down the SN1 reaction and potentially favoring a bimolecular (SN2) pathway.
In the case of this compound, the methoxy group at the 3-position can donate electron density to the ring, which would offer some stabilization to the acylium ion. The fluorine atoms at the 2- and 4-positions, being strongly electron-withdrawing, would have a pronounced destabilizing effect. The net effect on the stability of the acylium ion and, consequently, the reaction mechanism will depend on the intricate balance of these electronic contributions.
Solvent polarity plays a crucial role. More polar, ionizing solvents will better solvate and stabilize the forming acylium ion and the departing chloride ion, thus promoting the SN1 pathway. Studies on various substituted benzoyl chlorides have shown a clear trend of increasing SN1 character with increasing solvent ionizing power. researchgate.net
Trapping experiments can provide evidence for the existence of acylium ion intermediates. For instance, in the presence of a sufficiently reactive aromatic compound like 1,3,5-trimethoxybenzene, the acylium ion can be trapped via a Friedel-Crafts acylation reaction. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRRs), such as the Hammett equation, are powerful tools for dissecting the electronic effects of substituents on reaction rates and mechanisms. The Hammett equation is given by:
log(k/k0) = ρσ
where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects).
For the solvolysis of benzoyl chlorides, the sign and magnitude of ρ provide insight into the reaction mechanism. A large negative ρ value is indicative of a buildup of positive charge in the transition state, which is characteristic of an SN1 mechanism where an acylium ion is formed. A positive ρ value suggests the buildup of negative charge, which would be expected for an SN2 mechanism where the nucleophilic attack of the solvent is the rate-determining step.
To illustrate the expected trends, a hypothetical data table for the solvolysis of various substituted benzoyl chlorides in a weakly nucleophilic solvent is presented below. The rate constants are illustrative and based on the known electronic effects of the substituents.
| Substituent (Z) in Z-C₆H₄COCl | σ (para) | Relative Rate (k/k₀) (Illustrative) |
| 4-OCH₃ | -0.27 | 150 |
| 4-CH₃ | -0.17 | 20 |
| H | 0.00 | 1 |
| 4-Cl | 0.23 | 0.1 |
| 4-NO₂ | 0.78 | 0.005 |
This table is for illustrative purposes to show the general trend of substituent effects on the rate of solvolysis proceeding through an SN1-like mechanism in a weakly nucleophilic, ionizing solvent. The rates for this compound would be influenced by the combined and position-dependent effects of its substituents.
Applications of 2,4 Difluoro 3 Methoxybenzoyl Chloride As a Synthetic Intermediate
Construction of Fluorinated Aromatic Scaffolds
The structure of 2,4-Difluoro-3-methoxybenzoyl chloride makes it a versatile building block for the synthesis of more complex fluorinated aromatic compounds. The reactive acyl chloride handle allows for its straightforward incorporation into larger molecular frameworks.
Introduction of the 2,4-Difluoro-3-methoxybenzoyl Moiety into Complex Molecules
The 2,4-difluoro-3-methoxybenzoyl group can be introduced into a variety of organic molecules through reactions targeting the acyl chloride functionality. This moiety is of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and methoxy (B1213986) substituents. While this compound is commercially available as a building block for such syntheses, specific examples of its incorporation into complex molecules are not extensively detailed in readily accessible scientific literature. However, the reactivity of the acyl chloride group is well-established, and it is expected to readily participate in reactions with nucleophiles such as alcohols, amines, and arenes to form the corresponding esters, amides, and ketones, thereby introducing the 2,4-difluoro-3-methoxybenzoyl moiety.
Synthesis of Esters and Amides for Diverse Applications
Acyl chlorides are highly reactive acylating agents that readily react with alcohols and amines to form esters and amides, respectively. ganeshremedies.com This reactivity is a cornerstone of organic synthesis.
Ester Synthesis: The reaction of this compound with an alcohol in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) is the standard method for preparing the corresponding 2,4-difluoro-3-methoxybenzoate esters. The base neutralizes the hydrochloric acid byproduct.
Amide Synthesis: Similarly, amidation can be achieved by reacting this compound with a primary or secondary amine. Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the second as a base to sequester the HCl produced. Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary base. The resulting products are N-substituted-2,4-difluoro-3-methoxybenzamides. Though the compound 2,4-difluoro-3-methoxybenzamide (B1309739) is documented, detailed synthetic protocols and specific applications for a wide range of its ester and amide derivatives are not prevalent in published research. chemicalbook.com
| Reactant | Product Type | General Reaction Conditions |
|---|---|---|
| Alcohol (R-OH) | Ester | Presence of a non-nucleophilic base (e.g., pyridine) |
| Amine (R-NH2) | Amide | Excess amine or presence of a non-nucleophilic base |
Formation of Ketones via Acylation Reactions
The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring. khanacademy.org
In this context, this compound can act as the acylating agent to produce ketones of the general structure (2,4-Difluoro-3-methoxyphenyl)(aryl)methanone. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acyl chloride and the Lewis acid. This acylium ion is then attacked by an electron-rich aromatic substrate. The fluorinated benzoyl moiety deactivates the newly formed ketone towards further acylation, thus preventing polysubstitution. While this is a standard and predictable reaction, specific examples detailing the Friedel-Crafts acylation of various arenes with this compound are not widely reported in scientific journals. However, the synthesis of the analogous 2,4-difluoroacetophenone from 1,3-difluorobenzene (B1663923) and acetyl chloride demonstrates the feasibility of this type of transformation. google.com
| Reactants | Catalyst | Product Type |
|---|---|---|
| This compound + Arene (Ar-H) | Lewis Acid (e.g., AlCl3) | (2,4-Difluoro-3-methoxyphenyl)(aryl)methanone |
Role in Multi-Step Organic Synthesis
Beyond its use in directly forming esters, amides, and ketones, this compound serves as a valuable starting material and building block in more extended synthetic sequences.
Precursor in Building Block Methodologies
In modern organic synthesis, the use of pre-functionalized building blocks allows for the efficient construction of complex molecular architectures. This compound is classified as such a building block, providing a fluorinated and methoxylated phenyl ring that can be further elaborated. bldpharm.com Its utility lies in the ability to introduce this specific substituted aromatic ring into a target molecule in a single step, after which the resulting carbonyl group (in the form of an ester, amide, or ketone) can be subjected to further chemical transformations. For instance, a ketone can be reduced to a methylene (B1212753) group or converted to an alcohol, and an amide can be reduced to an amine, thus expanding the synthetic possibilities. While the compound is offered by suppliers for this purpose, documented multi-step syntheses that explicitly start from or use this compound as a key precursor are not extensively described in the available literature. However, the synthetic utility of similar substituted benzoyl chlorides is well-established in the preparation of pharmaceuticals and agrochemicals. ganeshremedies.comgoogle.com
Strategy for Introducing Fluorinated Aromatic Rings
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of strategies to introduce fluorinated aromatic rings is of great interest, particularly in drug discovery.
This compound represents a strategic tool for this purpose. By using this reagent, a 2,4-difluoro-3-methoxyphenyl moiety can be readily installed. The presence of two fluorine atoms on the aromatic ring is a desirable feature in many modern pharmaceuticals. The synthetic routes to prepare the closely related 2,4,5-trifluoro-3-methoxybenzoyl chloride, an important intermediate for fluoroquinolone antibacterial agents like Gatifloxacin and Moxifloxacin, underscore the importance of such fluorinated building blocks in medicinal chemistry. google.com While direct and extensive examples of complex syntheses employing this compound are not abundant in the literature, its role as a precursor for introducing a difluorinated methoxy-substituted phenyl ring is clear from its classification as a chemical building block.
Tandem Reactions and Cascade Processes Utilizing its Reactivity
Following a comprehensive review of available scientific literature and chemical databases, no specific examples of tandem reactions or cascade processes that utilize the reactivity of this compound as a key starting material have been identified.
Tandem reactions, also known as domino or cascade reactions, are a class of chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are of significant interest in organic synthesis due to their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors.
While this compound is a functionalized building block that could theoretically participate in such reaction sequences, for instance, through initial acylation followed by subsequent intramolecular cyclization or rearrangement, no documented instances of this have been found in the public domain. The reactivity of the acyl chloride group makes it a suitable candidate for initiating a variety of transformations. However, the current body of research does not appear to have explored its application in designing and executing tandem or cascade reaction sequences.
Further research in this area could potentially uncover novel synthetic pathways that leverage the unique electronic and steric properties of this compound to create complex molecular structures in a highly efficient manner.
Advanced Spectroscopic and Analytical Methodologies for Research
Elucidation of Reaction Mechanisms and Intermediates
Understanding the intricate details of reaction mechanisms involving 2,4-Difluoro-3-methoxybenzoyl chloride is fundamental for optimizing reaction conditions and controlling product formation. In-situ spectroscopic techniques are particularly powerful for observing transient intermediates and collecting kinetic data in real-time.
In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound. youtube.comyoutube.commdpi.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, real-time spectral data can be acquired without the need for sampling. The characteristic carbonyl stretching frequency (νC=O) of the benzoyl chloride functional group provides a strong, well-defined absorbance band that can be monitored to track the consumption of the starting material. As the reaction proceeds, the appearance of new absorbance bands corresponding to the products can also be observed. For instance, in an esterification reaction, the formation of the ester product would be indicated by the appearance of a new carbonyl band at a different frequency.
Kinetic data can be extracted from the time-resolved spectral data by plotting the absorbance of a characteristic peak against time. This allows for the determination of reaction rates and the investigation of the influence of various parameters, such as temperature and catalyst loading, on the reaction kinetics. uni.edursc.orgresearchgate.netdntb.gov.ua
Table 1: Representative FT-IR Absorbance Bands for Monitoring a Reaction of this compound
| Functional Group | Wavenumber (cm⁻¹) | Observation |
| Benzoyl Chloride (C=O) | ~1770 - 1800 | Decrease in intensity over time |
| Ester (C=O) | ~1720 - 1740 | Increase in intensity over time |
| Amide (C=O) | ~1650 - 1680 | Increase in intensity over time |
Note: The exact wavenumbers may vary depending on the specific reaction and solvent used.
UV-Vis spectroscopy can also be employed for kinetic analysis, particularly if the reactants or products have distinct chromophores that absorb in the ultraviolet or visible region of the electromagnetic spectrum. By monitoring the change in absorbance at a specific wavelength, the rate of reaction can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules and monitoring the progress of reactions. beilstein-journals.orgacs.orgresearchgate.netresearchgate.net ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for studying this compound and its transformations.
¹H NMR spectroscopy can be used to follow the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the products. The integration of these signals provides quantitative information about the relative concentrations of the different species in the reaction mixture. researchgate.net For example, in the reaction of this compound with an alcohol, the disappearance of the alcohol's hydroxyl proton and the appearance of new signals for the ester product can be monitored.
¹⁹F NMR is particularly useful for this compound due to the presence of two fluorine atoms. The chemical shifts of the fluorine atoms are highly sensitive to their chemical environment, providing a clear window into the transformation of the benzoyl chloride moiety. Changes in the ¹⁹F NMR spectrum can provide detailed information about the formation of intermediates and products.
Table 2: Hypothetical ¹H NMR Chemical Shifts for Monitoring the Esterification of this compound
| Proton | Starting Material (δ, ppm) | Product (Ester) (δ, ppm) |
| Methoxy (B1213986) (OCH₃) | ~4.0 | ~3.9 |
| Aromatic (Ar-H) | ~7.0 - 7.5 | ~7.1 - 7.6 |
| Alcohol (R-OH) | Variable | Absent |
| Ester (R-O-CH₂) | Absent | ~4.2 |
Note: These are hypothetical values and will vary depending on the specific alcohol and solvent used.
Purity Assessment in Synthetic Development
Ensuring the purity of this compound and its synthetic products is critical for their intended applications. Chromatographic and mass spectrometric techniques are the primary methods used for purity assessment.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to determine the purity of chemical compounds. oup.comsielc.com
For the analysis of this compound, a reverse-phase HPLC method would typically be employed. oup.comsielc.com The compound would be separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile and water). A UV detector is commonly used for detection, as the aromatic ring of the molecule absorbs UV light. By comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity can be accurately determined. HPLC can also be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. oup.com
Gas chromatography is also a suitable technique for purity assessment, particularly for volatile compounds. analytice.comnih.gov The sample is vaporized and passed through a column where separation occurs based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Table 3: Typical Chromatographic Conditions for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., 254 nm) |
| GC | Capillary (e.g., DB-5, 30 m x 0.25 mm) | Helium | FID or MS |
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the desired product and to identify any impurities or byproducts. acs.orgdaneshyari.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.
When coupled with GC (GC-MS), this technique provides both separation and identification of the components in a mixture. analytice.comnih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information about the molecule.
Crystallographic Analysis of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While this compound itself is a liquid at room temperature, its solid derivatives, such as amides or esters, can be analyzed using this technique.
X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
The determination of the three-dimensional atomic arrangement of a crystalline solid is exclusively achieved through X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. Furthermore, it elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the packing of molecules within the crystal lattice.
A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a crystal structure for this compound. The absence of this data in the public domain prevents a detailed discussion and the creation of a data table summarizing its crystallographic parameters. Such a table would typically include:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions: These parameters (a, b, c, α, β, γ) define the size and shape of the unit cell.
Key Bond Lengths and Angles: These values would reveal the precise geometry of the this compound molecule in the solid state.
Intermolecular Interactions: A description of the types and distances of non-covalent interactions that stabilize the crystal structure.
Without experimental X-ray diffraction data, any discussion on the solid-state conformation and intermolecular interactions of this compound would be purely speculative. Further research involving the synthesis of a single crystal of suitable quality and subsequent X-ray diffraction analysis is required to obtain this valuable information.
Theoretical and Computational Chemistry Studies of 2,4 Difluoro 3 Methoxybenzoyl Chloride
Quantum Mechanical Studies of Molecular Structure and Electronic Properties
Quantum mechanical calculations offer a foundational understanding of a molecule's geometry, stability, and electronic nature. These ab initio methods solve the Schrödinger equation for a given system, providing detailed information that is often complementary to experimental data.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For 2,4-Difluoro-3-methoxybenzoyl chloride, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
The output of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, a study on the related molecule 2,4-Difluoro-1-Methoxybenzene using the B3LYP/6-311++G(d,p) level of theory has been performed to fully optimize its geometry. isroset.org A similar approach for this compound would yield the optimized structural parameters.
Following geometry optimization, a vibrational analysis is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results yield the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. These computationally derived frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the calculated structure. Each calculated frequency is associated with a specific motion of the atoms, such as C-F stretching, C=O stretching of the acyl chloride, or aromatic ring vibrations.
While a specific computational study providing these data for this compound is not publicly available, the table below illustrates the type of data that would be generated from such a DFT calculation, based on standard values and known effects of the substituent groups.
Illustrative Data Table for Geometry Optimization of this compound This table is for illustrative purposes to show the expected output of a DFT calculation, as specific literature data is unavailable.
| Parameter | Calculated Value (Illustrative) |
|---|---|
| C=O Bond Length | ~1.19 Å |
| C-Cl Bond Length | ~1.80 Å |
| C-F (ortho) Bond Length | ~1.35 Å |
| C-F (para) Bond Length | ~1.36 Å |
| O-C-Cl Bond Angle | ~120° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.
For this compound, the acyl chloride group is strongly electron-withdrawing, which would be expected to lower the energy of the LUMO, making the carbonyl carbon a potent electrophilic site. The fluorine and methoxy (B1213986) substituents on the aromatic ring will modulate the energies of both the HOMO and LUMO through inductive and resonance effects. A computational study would precisely calculate these energy levels. The analysis of the spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.
As specific calculated values for this compound are not available, the following table provides an illustrative example of the kind of data FMO analysis would yield.
Illustrative Data Table for Frontier Molecular Orbital Analysis This table is for illustrative purposes only.
| Parameter | Illustrative Energy Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.5 | Indicates electron-donating ability |
| LUMO Energy | -1.8 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 | Predicts chemical reactivity and stability |
Mechanistic Insights from Computational Modeling
Computational chemistry is an invaluable tool for exploring the detailed mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the influence of the surrounding environment.
Any chemical reaction proceeds through a high-energy state known as the transition state (TS). Computational modeling can locate the geometry of these transient species and calculate their energy, which corresponds to the activation energy of the reaction. By mapping the potential energy surface, chemists can elucidate the most favorable reaction pathway.
For this compound, reactions such as nucleophilic acyl substitution are of primary interest. A computational study of, for example, its hydrolysis would involve modeling the approach of a water molecule to the carbonyl carbon. The calculations would identify the transition state for the formation of a tetrahedral intermediate. The energy barrier for this step, as well as for the subsequent collapse of the intermediate to form the carboxylic acid and release the chloride ion, could be determined. This type of analysis helps to understand reaction rates and the factors that control them.
Reactions are rarely carried out in the gas phase; the solvent plays a crucial role. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation.
Modeling the solvolysis or acylation reactions of this compound would require the inclusion of solvent effects. For instance, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction compared to nonpolar solvents. Computational studies can quantify these effects, providing a deeper understanding of how the choice of solvent can be used to control reaction outcomes. These models are crucial for accurately predicting reaction rates and mechanisms in solution.
The three-dimensional shape of a molecule (its conformation) can significantly influence its reactivity. This compound has rotational freedom around the single bond connecting the aromatic ring to the carbonyl group. This rotation gives rise to different conformers.
Computational analysis can determine the relative energies of these conformers. For benzoyl chlorides, the planarity of the molecule is influenced by the substituents on the ring. Ortho-substituents can cause the acyl chloride group to twist out of the plane of the aromatic ring to relieve steric strain. In the case of this compound, the fluorine atom at the 2-position and the methoxy group at the 3-position will exert steric and electronic effects that dictate the preferred rotational angle of the C(=O)Cl group. This preferred conformation affects the accessibility of the carbonyl carbon to incoming nucleophiles, thereby influencing the compound's reactivity. Studies on substituted benzoylureas have shown that steric and electronic effects, combined with the solvent environment, can dictate the favored conformation. nih.gov
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) of this compound
Hammett and Grunwald-Winstein Equation Correlations
The reactivity of benzoyl chloride derivatives is significantly influenced by the electronic properties of the substituents on the benzene (B151609) ring and the nature of the solvent in which a reaction is carried out. The Hammett and Grunwald-Winstein equations are linear free-energy relationships used to quantify these effects.
Hammett Equation
The Hammett equation is used to correlate the reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.orgoxfordreference.comlibretexts.org It is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction of a substituted benzoyl chloride.
k₀ is the rate constant for the reaction of the unsubstituted benzoyl chloride.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org
σ (sigma) is the substituent constant, which quantifies the electronic effect (resonance and inductive) of a particular substituent. libretexts.org
Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which generally leads to an increased reaction rate for nucleophilic acyl substitution. stackexchange.com Conversely, electron-donating groups decrease the electrophilicity and thus slow down the reaction rate.
Illustrative Hammett Data for Substituted Benzoyl Chlorides
The following table provides hypothetical data to illustrate how the Hammett equation could be applied to understand the reactivity of this compound in a reaction such as hydrolysis. The σ values are additive for multiple substituents.
| Substituent (X) in X-C₆H₄COCl | σ_para | σ_meta | σ_ortho | Σσ (for 2,4-di-F, 3-OCH₃) | Predicted log(k/k₀) (assuming ρ = 1.5) |
| H | 0.00 | 0.00 | 0.00 | 0.00 | |
| 4-F | 0.06 | ||||
| 2-F | ~0.92 | ||||
| 3-OCH₃ | 0.12 | ||||
| 2,4-Difluoro-3-methoxy | ~1.10 | ~1.65 |
Note: This table is for illustrative purposes. The σ values are approximate and the additivity principle may not hold perfectly due to steric and complex electronic interactions. The reaction constant ρ is hypothetical for this example.
Grunwald-Winstein Equation
The Grunwald-Winstein equation is used to correlate the rates of solvolysis reactions with the ionizing power and nucleophilicity of the solvent. beilstein-journals.orgwikipedia.org The extended form of the equation is:
log(k/k₀) = mY + lN
where:
k is the rate constant for solvolysis in a given solvent.
k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).
m is the sensitivity of the reaction to the solvent ionizing power Y.
l is the sensitivity of the reaction to the solvent nucleophilicity N.
A high m value (close to 1) suggests a reaction mechanism with a high degree of charge separation in the transition state, characteristic of an Sₙ1-like mechanism. wikipedia.org A significant l value indicates that the solvent is acting as a nucleophile in the rate-determining step, suggesting an Sₙ2-like mechanism. rsc.orgrsc.orgresearchgate.net
Illustrative Grunwald-Winstein Data for the Solvolysis of a Benzoyl Chloride
This table presents hypothetical data to illustrate the application of the Grunwald-Winstein equation to the solvolysis of a generic benzoyl chloride.
| Solvent | Y (Solvent Ionizing Power) | N (Solvent Nucleophilicity) | Hypothetical log(k/k₀) |
| 100% Ethanol | -2.03 | 0.37 | -1.5 |
| 80% Ethanol / 20% Water | 0.00 | 0.00 | 0.00 |
| 50% Ethanol / 50% Water | 1.65 | -0.09 | 1.5 |
| 100% Water | 3.49 | -0.26 | 3.0 |
| 90% Acetone / 10% Water | -0.63 | -0.37 | -0.8 |
Note: This data is hypothetical and serves to illustrate the relationship between solvent parameters and reaction rate. The actual log(k/k₀) values would need to be determined experimentally.
By analyzing the slope of a plot of log(k/k₀) against Y and N, one could determine the m and l values, providing insight into the solvolysis mechanism of this compound. The electron-withdrawing substituents would likely lead to a mechanism with significant nucleophilic solvent assistance, resulting in a moderate m value and a significant l value.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
The traditional synthesis of benzoyl chlorides typically involves the conversion of the corresponding benzoic acid using reagents like thionyl chloride or oxalyl chloride. While effective, these methods often use stoichiometric amounts of harsh reagents. Future research will likely pivot towards cleaner and more atom-economical approaches.
Key areas of development include:
Catalytic Halogenation: Moving away from stoichiometric chlorinating agents, research into catalytic systems could provide more sustainable routes. This might involve novel transition-metal catalysts or organocatalysts that can directly convert 2,4-Difluoro-3-methoxybenzoic acid to the acyl chloride with higher efficiency and lower waste production.
Continuous Flow Synthesis: The inherent reactivity and potential hazards associated with acyl chlorides make their synthesis a prime candidate for continuous flow processing. Flow chemistry offers superior control over reaction temperature, mixing, and residence time, which can enhance safety and improve yield. An automated flow process for related compounds, such as aryl sulfonyl chlorides, has already been demonstrated, suggesting a viable path forward. mdpi.com
Alternative Precursors: Exploration of alternative starting materials, such as the corresponding benzaldehyde, could open new synthetic pathways. For instance, processes involving the radical-based chlorination of aldehydes present a potential alternative to the carboxylic acid route. google.comgoogle.com Furthermore, catalyzed halogen exchange (transhalogenation) from a more accessible precursor could also be an efficient strategy. acs.org
Exploration of New Reactivity Modes and Catalytic Transformations
As a classic electrophile, 2,4-Difluoro-3-methoxybenzoyl chloride is primarily used in acylation reactions. However, emerging trends in catalysis are set to unlock new modes of reactivity, allowing this compound to participate in a broader range of chemical transformations.
Future explorations are expected to include:
Photoredox and Electrocatalysis: These modern catalytic techniques excel at generating reactive intermediates under mild conditions. Applying photoredox or electrochemical activation to this compound could enable novel coupling reactions by generating acyl radicals or other transient species. The successful application of electrocatalysis for the activation of benzyl (B1604629) chlorides at silver cathodes hints at the potential for similar strategies with benzoyl chlorides. acs.org
Cooperative Catalysis: The use of multiple catalytic systems working in concert can achieve transformations that are not possible with a single catalyst. A cooperative approach could be employed to activate the acyl chloride for unconventional coupling reactions, expanding its synthetic utility beyond standard nucleophilic substitution. acs.org
Transition-Metal-Catalyzed Cross-Coupling: While challenging, the direct cross-coupling of acyl chlorides is a significant area of research. Developing palladium, nickel, or copper-based catalytic systems that can engage this compound in reactions like Suzuki, Heck, or Sonogashira couplings would represent a major advance, providing direct access to a wide array of ketone derivatives.
Advanced Computational Studies for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical behavior, thereby accelerating experimental research. For this compound, in silico studies will be crucial for navigating its complex reactivity and designing new applications.
Key areas for computational investigation:
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and determine the energetics of transition states. Such studies can clarify whether reactions proceed through a concerted SN2-like mechanism or a traditional tetrahedral intermediate, as has been explored for simpler acyl chlorides. nih.govresearchgate.net
Reactivity Prediction: Computational models can predict the electrophilicity of the carbonyl carbon and how the specific substitution pattern of fluorine and methoxy (B1213986) groups influences its reactivity towards various nucleophiles. Electrostatic potential (ESP) maps, for example, can provide valuable insights into intermolecular interactions, which is particularly relevant for fluorinated molecules. researchgate.net
Catalyst Design: Before significant resources are spent on laboratory synthesis, computational screening can identify promising catalyst candidates for new transformations. By modeling the interaction between this compound and a potential catalyst, researchers can predict the feasibility and potential efficiency of a new reaction. rsc.orgnih.gov
Integration into Automated and High-Throughput Synthesis Platforms
The demand for rapid synthesis and screening of new molecules in fields like drug discovery and materials science has driven the development of automated synthesis platforms. The integration of this compound as a key building block into these systems is a critical future trend. researchgate.net
This integration will likely manifest in several ways:
Library Synthesis: Automated platforms, particularly those utilizing flow chemistry, can use the compound to rapidly generate large libraries of derivatives (e.g., amides, esters) by reacting it with a diverse set of nucleophiles. syrris.comresearchgate.net This high-throughput approach can accelerate the identification of new bioactive compounds or materials with desired properties.
Multi-Step Flow Synthesis: Beyond single-step library generation, automated systems can perform sequential reactions. nih.gov A future platform could incorporate the synthesis of this compound itself, followed immediately by its reaction with other reagents in a continuous, uninterrupted sequence, minimizing handling and purification steps.
Process Optimization: Automated systems allow for the rapid screening of numerous reaction conditions (temperature, concentration, catalyst) to quickly identify the optimal parameters for any given transformation involving the title compound. This data-rich approach significantly shortens development timelines.
Data Tables
Table 1: Summary of Future Research Directions
| Research Area | Key Focus | Potential Impact |
|---|---|---|
| Novel Synthetic Routes | Catalytic methods, continuous flow synthesis, alternative precursors. | Increased efficiency, improved safety, reduced environmental footprint, and lower production costs. |
| New Reactivity & Catalysis | Photoredox/electrocatalysis, cooperative catalysis, cross-coupling reactions. | Expansion of synthetic utility beyond acylation, enabling the creation of more complex molecular architectures. |
| Computational Studies | Mechanistic analysis (DFT), reactivity prediction, in silico catalyst design. | Accelerated discovery of new reactions and applications, reduced experimental costs, and deeper mechanistic understanding. |
| Automated Synthesis | High-throughput library synthesis, multi-step flow processes, rapid optimization. | Faster identification of lead compounds in drug discovery and novel materials; improved reproducibility and scalability. |
Q & A
Q. What statistical approaches reconcile variability in reaction yields across synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
